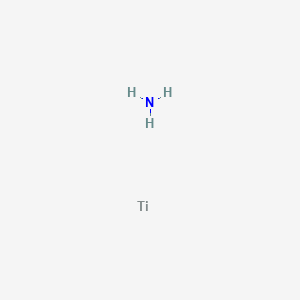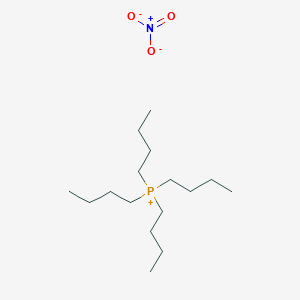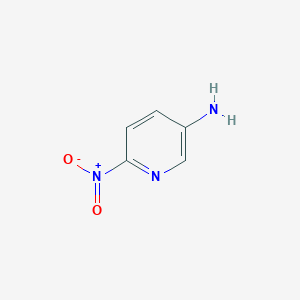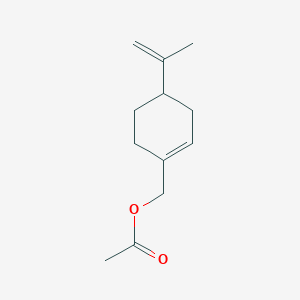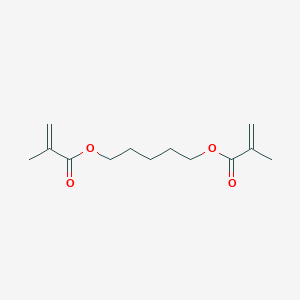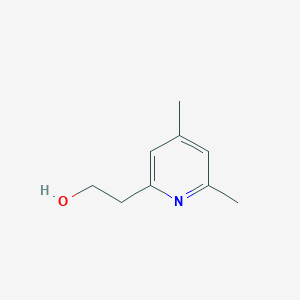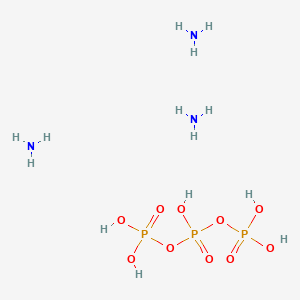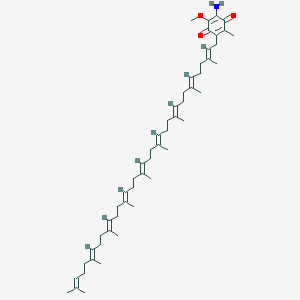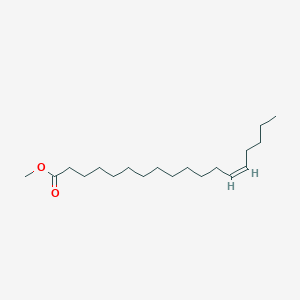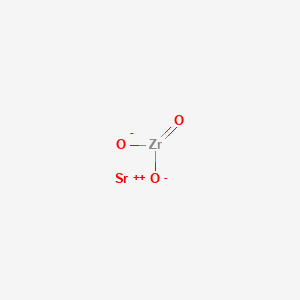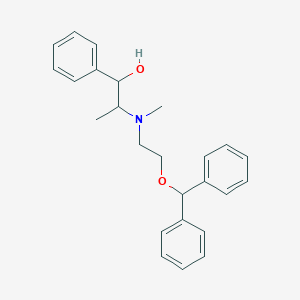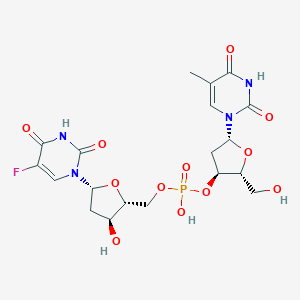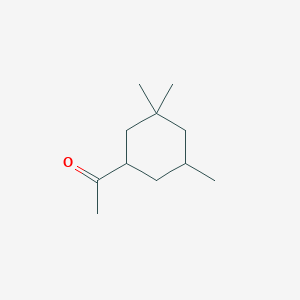
1-(3,3,5-Trimethylcyclohexyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3,5-Trimethylcyclohexyl)ethanone is an organic compound with the molecular formula C11H20O It is a ketone, characterized by the presence of a carbonyl group (C=O) attached to a cyclohexane ring substituted with three methyl groups at positions 3, 3, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,3,5-Trimethylcyclohexyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,3,5-trimethylcyclohexanol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 1-(3,3,5-trimethylcyclohexyl)ethan-1-one may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
1-(3,3,5-Trimethylcyclohexyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 1-(3,3,5-trimethylcyclohexyl)ethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones with additional functional groups.
Reduction: Formation of 1-(3,3,5-trimethylcyclohexyl)ethanol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(3,3,5-Trimethylcyclohexyl)ethanone has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,3,5-trimethylcyclohexyl)ethan-1-one involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds or undergo nucleophilic attack, leading to various chemical transformations. The compound’s effects are mediated through pathways involving its functional groups and their interactions with other molecules.
Comparison with Similar Compounds
1-(3,3,5-Trimethylcyclohexyl)ethanone can be compared with other similar compounds such as:
1-(3,3,5-Trimethylcyclohexyl)propan-1-one: Similar structure but with an additional carbon in the side chain.
1-(3,3,5-Trimethylcyclohexyl)butan-1-one: Similar structure with a longer side chain.
Cyclohexanone: Lacks the methyl substitutions and has different chemical properties.
The uniqueness of 1-(3,3,5-trimethylcyclohexyl)ethan-1-one lies in its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
14886-22-7 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-(3,3,5-trimethylcyclohexyl)ethanone |
InChI |
InChI=1S/C11H20O/c1-8-5-10(9(2)12)7-11(3,4)6-8/h8,10H,5-7H2,1-4H3 |
InChI Key |
ALVCXKYZMQCATP-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1)(C)C)C(=O)C |
Canonical SMILES |
CC1CC(CC(C1)(C)C)C(=O)C |
| 14886-22-7 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


